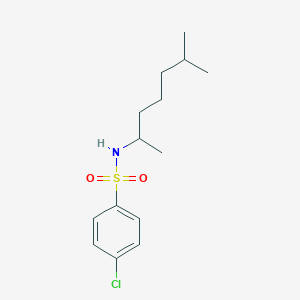
N-(3-bromobenzoyl)leucine
描述
N-(3-bromobenzoyl)leucine, also known as 3-BrBzl-Leu, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of leucine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body. The unique chemical structure of 3-BrBzl-Leu makes it an ideal candidate for various research applications, including drug discovery and development, biochemical assays, and biological studies.
作用机制
The mechanism of action of N-(3-bromobenzoyl)leucine involves the inhibition of proteasome activity, which is a critical process for the degradation of intracellular proteins. This compound binds to the active site of the proteasome, preventing the degradation of specific proteins and leading to the accumulation of misfolded or damaged proteins. This accumulation can trigger various cellular responses, including apoptosis and autophagy, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromobenzoyl)leucine are complex and depend on various factors such as concentration, exposure time, and cell type. This compound has been shown to induce apoptosis and suppress tumor growth in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, N-(3-bromobenzoyl)leucine has been shown to modulate energy metabolism and amino acid transport in various cell types, including muscle cells and adipocytes.
实验室实验的优点和局限性
The advantages of using N-(3-bromobenzoyl)leucine in lab experiments include its high potency, selectivity, and specificity. This compound has been extensively characterized for its biological activities, making it an ideal tool compound for studying various cellular processes. However, the limitations of using N-(3-bromobenzoyl)leucine in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
未来方向
There are several future directions for research on N-(3-bromobenzoyl)leucine. One potential area of focus is the development of novel derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(3-bromobenzoyl)leucine and its effects on various cellular processes. Finally, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, should be explored further.
科学研究应用
N-(3-bromobenzoyl)leucine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including inhibition of proteasome activity, induction of apoptosis, and suppression of tumor growth. Additionally, N-(3-bromobenzoyl)leucine has been used as a tool compound for studying the role of leucine in various metabolic processes, including protein synthesis, energy metabolism, and amino acid transport.
属性
IUPAC Name |
2-[(3-bromobenzoyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(2)6-11(13(17)18)15-12(16)9-4-3-5-10(14)7-9/h3-5,7-8,11H,6H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPVQEIYIMCCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3976767.png)
![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3976768.png)
![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2,6-dimethoxypyrimidine-4-carboxamide](/img/structure/B3976776.png)
![2-{[(2-sec-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B3976789.png)
![ethyl 6-ethoxy-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B3976794.png)
![1-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3976802.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3976807.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3976811.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3976820.png)
![N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B3976850.png)


![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3976869.png)